1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one

Vue d'ensemble

Description

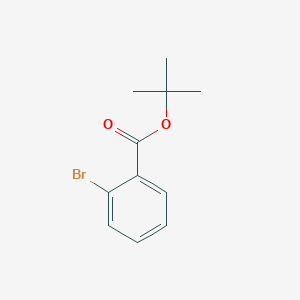

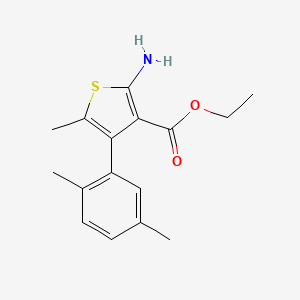

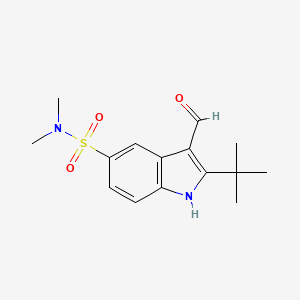

The compound "1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one" is a chlorinated ketone with a tert-butyl group attached to the phenyl ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both electron-donating (tert-butyl) and electron-withdrawing (chloro and carbonyl) groups.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the synthesis of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which was prepared from 1-tert-butylhydrazine, (Z)-2,3-dichloro-3-formylacrylic acid, and (4-tert-butylphenyl) methanethiol . Similarly, compounds with tert-butylphenyl structures can be synthesized using various starting materials and catalysts, as demonstrated by the copolymerization of propylene and a polar monomer containing a tert-butylphenyl group using a zirconium-based catalyst system .

Molecular Structure Analysis

The molecular structure of compounds with tert-butylphenyl groups has been studied using X-ray crystallography. For instance, the crystal structure of a related compound, 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, was solved in the monoclinic space group, providing detailed geometric parameters . These studies are crucial for understanding the spatial arrangement of atoms and the potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of tert-butylphenyl compounds can be influenced by the presence of substituents. For example, the presence of a chloro group can facilitate electrophilic substitution reactions, while the ketone functionality can undergo nucleophilic addition or condensation reactions. The synthesis of Chlorbis(2,4,6-tri-tert-butylphenyl)gallane and its subsequent rearrangement upon heating demonstrates the dynamic behavior of such compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenyl compounds are often characterized by their stability and potential for forming hydrogen bonds. The copolymers containing tert-butylphenyl units exhibited high thermooxidative stability , while the crystal structures of related compounds revealed the presence of inter- and intramolecular hydrogen bonding . Additionally, vibrational spectroscopy and molecular docking studies can provide insights into the electronic structure and potential biological activity of these compounds .

Applications De Recherche Scientifique

Application in Anti-corrosion Studies

- Summary of the Application: This compound, known as Ebastine, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution .

- Methods of Application or Experimental Procedures: The inhibitory performance of the Ebastine molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches . The surface morphology of C-steel immersed in HCl (1.0 M) solution in the absence and presence of the Ebastine molecule was examined by SEM and AFM . Density functional theory (DFT) was employed to examine the Ebastine molecule .

- Results or Outcomes: The inhibition efficacy was observed to rise with the increment of the Ebastine concentration and diminish with growing temperature . The concept of the adsorption of Ebastine molecules on the surface of C-steel was used to explain the inhibitory behavior, which constitutes obstruction of charge and mass transfer to guard the C-steel against the offensive ions .

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-2-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-9(14)12(15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZLQSCORMCHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396847 | |

| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)-2-chloropropan-1-one | |

CAS RN |

59477-82-6 | |

| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)